molecular formula C12H25N3 B5751863 1-(1-ethyl-4-piperidinyl)-4-methylpiperazine

1-(1-ethyl-4-piperidinyl)-4-methylpiperazine

Cat. No. B5751863
M. Wt: 211.35 g/mol
InChI Key: SVOUNFNLVSMMEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-ethyl-4-piperidinyl)-4-methylpiperazine (EMDP) is a compound belonging to the class of piperazine derivatives. EMDP has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

1-(1-ethyl-4-piperidinyl)-4-methylpiperazine has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have potential applications in the treatment of various neurological disorders, including Parkinson's disease, depression, and anxiety. 1-(1-ethyl-4-piperidinyl)-4-methylpiperazine has also been used as a tool to study the role of dopamine receptors in the brain.

Mechanism of Action

1-(1-ethyl-4-piperidinyl)-4-methylpiperazine acts as a dopamine receptor agonist, meaning that it binds to and activates dopamine receptors in the brain. This leads to an increase in dopamine levels, which can have a variety of effects on the brain and body. Dopamine is a neurotransmitter that is involved in a wide range of functions, including movement, motivation, reward, and pleasure.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(1-ethyl-4-piperidinyl)-4-methylpiperazine are complex and varied. In addition to its effects on dopamine receptors, 1-(1-ethyl-4-piperidinyl)-4-methylpiperazine has also been shown to interact with other neurotransmitter systems in the brain, including the serotonin and norepinephrine systems. 1-(1-ethyl-4-piperidinyl)-4-methylpiperazine has been shown to increase the release of these neurotransmitters, which can have a variety of effects on mood, cognition, and behavior.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(1-ethyl-4-piperidinyl)-4-methylpiperazine in lab experiments is its specificity for dopamine receptors. This allows researchers to study the role of dopamine in various physiological and behavioral processes. However, one limitation of using 1-(1-ethyl-4-piperidinyl)-4-methylpiperazine is its potential for off-target effects on other neurotransmitter systems, which can complicate the interpretation of results.

Future Directions

There are many potential future directions for research on 1-(1-ethyl-4-piperidinyl)-4-methylpiperazine. One area of interest is its potential applications in the treatment of neurological disorders, particularly Parkinson's disease. Another area of interest is its role in addiction and substance abuse, as dopamine is involved in the reward pathways of the brain. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(1-ethyl-4-piperidinyl)-4-methylpiperazine and its interactions with other neurotransmitter systems.

Synthesis Methods

1-(1-ethyl-4-piperidinyl)-4-methylpiperazine can be synthesized through a variety of methods, including the reaction of 1-ethyl-4-piperidone with 4-methylpiperazine in the presence of a reducing agent. Another method involves the reaction of 1-ethyl-4-piperidone with 4-methylpiperazine in the presence of a palladium catalyst.

properties

IUPAC Name

1-(1-ethylpiperidin-4-yl)-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3/c1-3-14-6-4-12(5-7-14)15-10-8-13(2)9-11-15/h12H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOUNFNLVSMMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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